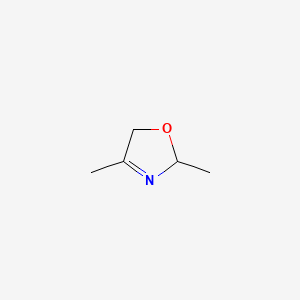

2,4-Dimethyl-3-oxazoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

77311-02-5 |

|---|---|

Molecular Formula |

C5H9NO |

Molecular Weight |

99.13 g/mol |

IUPAC Name |

2,4-dimethyl-2,5-dihydro-1,3-oxazole |

InChI |

InChI=1S/C5H9NO/c1-4-3-7-5(2)6-4/h5H,3H2,1-2H3 |

InChI Key |

XHHACWPFKDHDGD-UHFFFAOYSA-N |

Canonical SMILES |

CC1N=C(CO1)C |

boiling_point |

141.00 °C. @ 760.00 mm Hg |

density |

1.002-1.008 |

physical_description |

Yellowish liquid; Boiled beef aroma |

solubility |

Insoluble in water Soluble (in ethanol) |

Origin of Product |

United States |

Reactivity and Mechanistic Investigations of 2,4 Dimethyl 3 Oxazoline Derivatives

Ring Opening Reactions

The 2,4-dimethyl-3-oxazoline ring is generally stable but can undergo ring-opening reactions under specific conditions, a characteristic that is both a challenge and an opportunity in synthetic chemistry. wikipedia.org These reactions often proceed through the formation of reactive intermediates and are highly dependent on the nature of the reagents and reaction conditions.

Hydrolysis of the oxazoline (B21484) ring is a common and well-studied reaction that can be initiated by either protonation or alkylation. rsc.orgresearchgate.net The mechanism involves the formation of key intermediates and is influenced by the site of nucleophilic attack.

The hydrolytic cleavage of this compound derivatives is typically initiated by the protonation or alkylation of the nitrogen atom. rsc.orgresearchgate.net This initial step is crucial as it activates the oxazoline ring towards nucleophilic attack by creating a positive charge on the ring, making it more electrophilic. rsc.org For instance, treatment of 2-aryl-4,4-dimethyl-2-oxazolines with acid leads to protonation of the nitrogen, facilitating the subsequent ring-opening. rsc.org Similarly, alkylation, for example with methyl triflate, results in the formation of an N-methylated oxazolinium salt, which is also highly susceptible to hydrolysis. rsc.orgrsc.org The precise control of pH is essential during these processes to prevent premature protonation and cleavage, especially when other sensitive functional groups are present. rsc.org

Computational studies, including quantum theory of atoms in molecules (QTAIM) and thermochemical calculations, support the protonation at the nitrogen atom as the key initial step in the gas-phase reactivity of 2-oxazoline derivatives. researchgate.net

Following the initial activation by protonation or alkylation, the hydrolytic cleavage of the oxazoline ring proceeds through the formation of an aminoester intermediate. rsc.orgresearchgate.netrsc.org This intermediate is often prone to rapid intramolecular N-acylation, which leads to the formation of a more stable hydroxyamide product. rsc.orgrsc.org The formation of the aminoester is a result of the nucleophilic attack of water on the activated oxazoline ring. rsc.org

The subsequent intramolecular rearrangement to the hydroxyamide can sometimes be suppressed. For example, protonation of the nitrogen atom in the aminoester intermediate can inhibit the N-acylation reaction. rsc.orgrsc.org This allows for the isolation or further derivatization of the aminoester. For example, the N-methylammoniumalkyl ester derivative can be subjected to N-sulfonylation and N-acylation reactions. rsc.org

| Initial State | Activating Agent | Intermediate | Final Product | Reference |

| 2-Aryl-4,4-dimethyl-2-oxazoline | Acid (Protonation) | Aminoester | Hydroxyamide | rsc.orgrsc.org |

| 2-Aryl-4,4-dimethyl-2-oxazoline | Methyl triflate (Alkylation) | N-methylammoniumalkyl ester | N-acylated/sulfonylated derivatives | rsc.org |

The regioselectivity of the nucleophilic attack on the activated oxazoline ring is a critical aspect of its reactivity. The attack can theoretically occur at two positions: the C2 (imine) carbon or the C5 (methylene) carbon. Under neutral and basic hydrolysis conditions of 2-substituted-2-oxazolinium salts, the nucleophilic attack predominantly occurs at the C2 position. researchgate.net This leads to the formation of an N-substituted-(2-hydroxyethyl)amide after the rearrangement of the initial amino ester intermediate. researchgate.net

However, under acidic conditions, the pathway can change. For some oxazolines, nucleophilic ring opening with SN2 attack at the C5 position of the ring has been observed, leading to β-substituted carboxamides. nih.govbeilstein-journals.org The choice between C2 and C5 attack is influenced by several factors, including the nature of the substituent at the C2 position, the nucleophile, and the reaction conditions. polyu.edu.hk For instance, with certain nucleophiles, such as sulfide (B99878) ions, attack at the C5 position can be exclusive. polyu.edu.hk In contrast, harder nucleophiles like hydroxide (B78521) and methoxide (B1231860) ions tend to add to the C2 position. polyu.edu.hk

The reactivity at different positions of the oxazole (B20620) ring generally follows the order C2 > C5 > C4 for nucleophilic attack. semanticscholar.orgtandfonline.com

The ring-opening of this compound derivatives is not limited to hydrolysis. A variety of nucleophiles can be employed to open the ring, leading to a diverse range of functionalized products. For example, the reaction of 2-oxazolines with amines provides a convenient route to unsymmetrically substituted ethylenediamines. acs.org

In a KOt-Bu-promoted reaction, 2-methyl-2-oxazoline (B73545) can undergo ring-opening N-alkylation with benzyl (B1604629) halides to produce 2-aminoethyl acetate (B1210297) derivatives. beilstein-journals.org This reaction demonstrates the utility of strong bases in promoting the ring-opening process. beilstein-journals.org Similarly, 2,4,4-trimethyl-4,5-dihydrooxazole has been successfully subjected to KOt-Bu-promoted ring-opening N-alkylation with 4-methylbenzyl bromide. nih.gov

The following table summarizes the ring-opening reactions with specific reagents:

| Oxazoline Derivative | Reagent | Product Type | Reference |

| 2-Methyl-2-oxazoline | Benzyl bromide, KOt-Bu | 2-Aminoethyl acetate derivative | beilstein-journals.org |

| 2,4,4-Trimethyl-4,5-dihydrooxazole | 4-Methylbenzyl bromide, KOt-Bu | N-alkylated ring-opened product | nih.gov |

| 2-Oxazolines | Amines | Unsymmetrically substituted ethylenediamines | acs.org |

Silica (B1680970) gel, commonly used as a stationary phase in chromatography, can also influence the reactivity of oxazoline derivatives. rsc.org While not a specific reagent in the traditional sense, the acidic nature of silica gel can catalyze ring-opening reactions. Purification of 2,4-dimethyl-2-oxazoline-4-methanol (B1294515) via silica gel chromatography can lead to the formation of ring-opened byproducts. This highlights the importance of considering the potential reactivity of compounds with the chromatographic support during purification processes. The use of a mixture of petroleum ether and ethyl acetate as an eluent is common for the purification of ring-opened products from silica gel chromatography. nih.gov

Hydrolytic Cleavage Mechanisms

Electrophilic and Nucleophilic Functionalization

The oxazoline ring is a versatile functional group that can undergo various electrophilic and nucleophilic reactions. These reactions are crucial for the synthesis of more complex molecules and for modifying the properties of the oxazoline derivatives.

Addition Reactions to the Azomethine Bond

The carbon-nitrogen double bond (azomethine) in the oxazoline ring is susceptible to addition reactions. Nucleophiles can attack the partially positive carbon atom of the C=N bond, leading to the formation of a new single bond. rsc.org This process, known as nucleophilic addition, is a fundamental reaction for this class of compounds.

For instance, in the presence of a nucleophile, the azomethine bond can be attacked to form an anionic intermediate. rsc.org This intermediate can then be protonated or react with other electrophiles to yield the final product. The reactivity of the azomethine bond is influenced by the substituents on the oxazoline ring and the nature of the attacking nucleophile.

In some cases, the addition to the azomethine bond can be followed by a ring-opening reaction, leading to the formation of acyclic products. The stability of the oxazoline ring and the reaction conditions play a significant role in determining the outcome of these reactions.

Derivatization with Organometallic Reagents

Organometallic reagents, such as organolithium and Grignard reagents, are powerful tools for the derivatization of oxazolines. These reagents can act as strong nucleophiles, adding to the azomethine bond or reacting at other positions in the molecule. The use of organometallic reagents allows for the introduction of a wide variety of functional groups onto the oxazoline scaffold.

For example, organolithium reagents can add to the C=N bond of the oxazoline ring, forming a lithiated intermediate. This intermediate can then be trapped with various electrophiles to introduce new substituents. The regioselectivity of these reactions can often be controlled by the choice of organometallic reagent and the reaction conditions.

The reaction of organoboranes with the lithium salt of 4,4-dimethyl-2-oxazoline (B1220103) has been explored as a potential route for the synthesis of carboxylic acids. tandfonline.com However, this reaction was found to yield symmetrical ketones instead of the expected carboxylic acids when organoboranes with primary alkyl groups were used. tandfonline.com This unexpected outcome highlights the complex reactivity of oxazoline derivatives with organometallic reagents.

| Reagent | Substrate | Product | Yield (%) | Reference |

| Organoboranes | Lithium salt of 4,4-dimethyl-2-oxazoline | Symmetrical ketones | Moderate | tandfonline.com |

Reactions Involving Lithiated Oxazolines

Lithiated oxazolines are versatile intermediates in organic synthesis. The lithiation can occur at different positions on the oxazoline ring or on substituents attached to the ring, depending on the structure of the starting material and the reaction conditions. These lithiated species can then react with a variety of electrophiles to form new carbon-carbon and carbon-heteroatom bonds. clockss.org

The lithiation of 2-aryl-4,4-dimethyl-2-oxazolines occurs regioselectively at the position between a fluorine and a bromine substituent on the aryl ring when using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) at low temperatures. rsc.orgrsc.org The oxazoline group acts as a strong ortho-directing group in aromatic lithiation, stabilizing the resulting aryllithium species. rsc.orgrsc.org

Furthermore, lithiated oxazolines have been shown to exist in equilibrium with ring-opened lithium enolates. clockss.org The product of a reaction can be determined by the choice of the trapping agent. For example, quenching with deuterium (B1214612) oxide typically leads to a 2-substituted oxazole, while quenching with chlorotrimethylsilane (B32843) can result in trapping of the ring-opened product. clockss.org

The regioselective addition of lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline to α,β-unsaturated Fischer carbene complexes has been reported to afford cyclopropylcarbene complexes as single diastereoisomers. nih.gov

| Lithiated Species | Electrophile | Product | Reference |

| 2-Aryl-4,4-dimethyl-2-oxazoline | - | Ortho-lithiated aryloxazoline | rsc.orgrsc.org |

| Oxazol-2-yllithium | Deuterium oxide | 2-Deuterio-oxazole | clockss.org |

| Oxazol-2-yllithium | Chlorotrimethylsilane | Ring-opened product | clockss.org |

| Lithiated 2-(1-chloroethyl)-4,4-dimethyl-2-oxazoline | α,β-Unsaturated Fischer carbene complex | Cyclopropylcarbene complex | nih.gov |

Aromatic Substitution Modalities by Aryloxazolines

Aryloxazolines are valuable substrates for nucleophilic aromatic substitution reactions. The oxazoline group can act as a directing group and an activating group, facilitating the substitution of leaving groups on the aromatic ring. This methodology provides an efficient route to unsymmetrically substituted biphenyls and other complex aromatic compounds.

The oxazoline moiety is generally recognized as a strong ortho-directing group in aromatic lithiation, which also provides significant thermodynamic stabilization for the resulting aryllithiums. rsc.org This property has been utilized in the synthesis of various substituted aromatic compounds. For instance, ortho-boronated 2-phenyl-4,4-dimethyloxazoline has been synthesized and used in Suzuki cross-coupling reactions. rsc.orgrsc.org

The reaction of simple aryloxazolines with phosphorus oxychloride in pyridine (B92270) can afford aryl nitriles. researchgate.net Furthermore, alcohols obtained from the reaction of ortho-lithiated oxazolines with ketones can be converted to substituted aryl nitriles under similar conditions. researchgate.net

Reductive and Oxidative Transformations

The oxazoline ring can undergo both reduction and oxidation reactions, leading to a variety of new heterocyclic systems and functionalized products. These transformations are often influenced by the reaction conditions and the nature of the substituents on the oxazoline ring.

Unexpected Four-Electron Reduction of the Oxazoline Ring

During the attempted synthesis of a benzosiloxaborole derivative bearing a 4,4-dimethyl-2-oxazolin-2-yl substituent, an unexpected four-electron reduction of the oxazoline ring was observed. rsc.orgrsc.org This reaction resulted in the formation of a novel 7-membered heterocyclic system containing a stable B–O–B–O–Si linkage, which was stabilized by an intramolecular N–B coordination. rsc.orgrsc.org

The proposed mechanism for this transformation involves an initial two-electron reduction of the oxazoline as the rate-limiting step. rsc.org This is followed by a rapid conversion of the intermediate to a benzylamine (B48309) species. The subsequent formation of the 7-membered ring is believed to occur through the trapping of an intermediate possessing two hydroxyl groups attached to the boron and silicon atoms. rsc.org This intramolecular hydride transfer to the oxazoline is a key feature of this unusual reduction. rsc.org

Oxidation to Oxazole Derivatives

The transformation of 2,4-disubstituted-3-oxazolines into their corresponding oxazole derivatives represents a crucial synthetic step, achieving aromatization of the heterocyclic ring. This oxidative process has been the subject of various mechanistic and methodological investigations, leading to the development of several effective protocols.

A prominent and widely utilized reagent for this conversion is manganese(IV) dioxide (MnO2). rsc.org Research has demonstrated that activated MnO2 is effective for the oxidation of various oxazolines. In one approach, a flow synthesis method was developed where a solution of the oxazoline in a solvent like dimethoxyethane (DME) is passed through a packed reactor containing commercial manganese dioxide at elevated temperatures. rsc.org For instance, optimizing the reaction at 60 °C in DME allowed for the isolation of pure 2-aryl-substituted oxazoles in yields ranging from 50% to 79% simply by removing the solvent. rsc.org The utility of MnO2 in this context has also been applied in the total synthesis of complex natural products, such as in fragments of berninamycin A. e-bookshelf.de

Another manganate-based reagent, barium manganate (B1198562) (BaMnO4), has been reported as a practical alternative for the oxidation of 2,4-disubstituted oxazolines to oxazoles. researchgate.net This method expands the repertoire of manganese-based oxidants available for this specific aromatization reaction.

Beyond manganese reagents, a variety of other systems have been successfully employed. Classical methods often involve reagents such as nickel peroxide (NiO2) or copper(II) bromide in conjunction with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.org The combination of DBU with bromotrichloromethane (B165885) (CCl3Br) is another established protocol for the oxidative aromatization of oxazolines. rsc.orgnio.res.in

Mechanistically, the oxidation involves the formal removal of two hydrogen atoms from the C4 and C5 positions of the oxazoline ring, leading to the formation of the thermodynamically stable aromatic oxazole ring. In some unrelated catalytic studies where an oxazoline moiety is part of a larger ligand, its potential oxidation to an oxazole has been considered as a possible catalyst deactivation pathway. nih.gov However, in at least one such study, this specific transformation was found not to significantly impact the primary catalytic process, suggesting it is not always a facile reaction under all conditions. nih.gov

The table below summarizes various research findings on the oxidation of oxazoline derivatives.

| Oxidizing Agent/System | Substrate Scope (Example) | Solvent | Temperature | Yield | Citation |

| Manganese Dioxide (MnO2) | 2-Aryl-4-methoxycarbonyl-5-methyloxazolines | DME | 60 °C | 50-79% | rsc.org |

| Barium Manganate (BaMnO4) | 2,4-Disubstituted oxazolines | Dichloromethane | Reflux | Good | researchgate.net |

| Copper(II) Bromide/DBU | General oxazolines | Not Specified | Not Specified | Effective | rsc.org |

| Nickel Peroxide (NiO2) | C5-unsubstituted oxazolines | Not Specified | Not Specified | Effective | rsc.org |

| DBU/Bromotrichloromethane | General oxazolines | CH3CN/Pyridine | Not Specified | Good | rsc.orgnio.res.in |

Stereochemical Aspects and Asymmetric Synthesis with Oxazoline Derivatives

Chiral Oxazoline (B21484) Ligands and Auxiliaries

Chiral ligands containing an oxazoline ring are among the most successful and widely used in asymmetric catalysis. acs.orgbldpharm.com Their popularity stems from their ready accessibility from chiral amino alcohols, their modular nature which allows for systematic tuning, and their effectiveness in a vast range of metal-catalyzed transformations. acs.orgbldpharm.comdiva-portal.org The stereogenic center, typically located on the carbon atom adjacent to the coordinating nitrogen of the oxazoline ring, is positioned in close proximity to the metal's active site, enabling a direct and powerful influence on the stereochemical outcome of the reaction. acs.orgdiva-portal.org

Design and Synthesis of Chiral Oxazoline-Containing Ligands

The design of chiral oxazoline ligands is a cornerstone of modern asymmetric catalysis. rsc.orgnih.gov A vast array of these ligands has been developed, featuring one, two, or even three oxazoline rings, and incorporating various heteroatoms and other chiral elements to fine-tune their steric and electronic properties for specific reactions. acs.orgdiva-portal.org

Common classes of chiral oxazoline ligands include:

Bis(oxazoline) (BOX) ligands: These C2-symmetric ligands are highly effective in a variety of catalytic asymmetric reactions. nih.gov

Phosphine-oxazoline (PHOX) ligands: These are a popular class of bidentate ligands where the chiral oxazoline moiety is primarily responsible for inducing asymmetry. acs.orgnih.gov

Pyridine-oxazoline (PyOX) ligands: As hybrid ligands, their unique properties have been increasingly recognized and utilized in challenging asymmetric reactions. rsc.org

The synthesis of these ligands typically starts from readily available and often inexpensive chiral β-amino alcohols, which are themselves frequently derived from amino acids. acs.orgresearchgate.net A common synthetic route involves the reaction of a β-amino alcohol with a nitrile, often catalyzed by a Lewis acid, or the cyclization of a hydroxyamide intermediate. researchgate.nettu-dresden.de For instance, (R)-2,4-dimethyl-2-oxazoline can be synthesized from D-alaninol and acetonitrile (B52724). tu-dresden.de More complex ligands, like the Pyridine-bis(oxazoline) (PyBOX) type, can be synthesized via methods such as palladium-catalyzed coupling followed by deprotection. acs.org

Interactive Data Table: Representative Chiral Oxazoline Ligands and Their Synthetic Precursors

| Ligand Type | Common Abbreviation | Chiral Precursor (Example) | Synthetic Method (Example) |

| Bis(oxazoline) | BOX | (S)-Phenylglycinol | Condensation with malononitrile |

| Phosphine-oxazoline | PHOX | (S)-tert-Leucinol | Multi-step synthesis involving phosphination and cyclization |

| Pyridine-oxazoline | PyOX | (S)-Valinol | Reaction with 2-cyanopyridine |

| Dihydrobenzooxaphosphole Oxazoline | D-Phenylglycinol | Annulation of imidoester with chiral amino alcohol |

Application in Asymmetric Catalysis

Metal complexes of chiral oxazoline ligands are powerful catalysts for a wide array of enantioselective transformations. The modularity of the ligand structure allows for optimization for specific substrates and reactions, often leading to high yields and excellent enantioselectivities. bldpharm.comrsc.org

The formation of carbon-carbon bonds in a stereocontrolled manner is a fundamental goal in organic synthesis. researchgate.net Chiral oxazoline ligands have been instrumental in advancing this field. Copper(II) complexes of bis(oxazoline) ligands, for example, are highly effective catalysts for enantioselective Friedel-Crafts alkylations and conjugate additions. nih.govunl.pt In the conjugate addition of diethylzinc (B1219324) to enones, novel bis(oxazoline) ligands derived from tartaric acid have been shown to induce significant enantiomeric excesses. unl.pt Similarly, palladium-catalyzed decarboxylative asymmetric allylic alkylation (DAAA) often employs phosphine-oxazoline (PHOX) ligands to create quaternary carbon centers with high enantioselectivity. nih.gov

Interactive Data Table: Chiral Oxazoline Ligands in Enantioselective C-C Bond Formation

| Reaction Type | Metal | Ligand Type (Example) | Substrate (Example) | Enantiomeric Excess (ee) | Reference |

| Friedel-Crafts Alkylation | Cu(II) | Furan-based BOX | Indole derivatives | >99% | nih.gov |

| Conjugate Addition | Cu(II) | Tartaric acid-derived BOX | Chalcone | up to 50% | unl.pt |

| Allylic Alkylation (DAAA) | Pd(0) | (S)-tBu-PHOX | Allyl enol carbonates | up to 97% | nih.gov |

| Carbenoid C-H Insertion | Cu(I) | Bis(oxazoline) | Diazo esters | >82% | beilstein-journals.org |

Asymmetric hydrogenation is a powerful, atom-economical method for creating chiral centers. acs.org Iridium complexes featuring phosphine-oxazoline (PHOX) ligands have proven to be exceptionally versatile catalysts for the hydrogenation of a wide range of olefins, including those that are minimally functionalized and highly substituted. acs.orgresearchgate.netnih.gov These catalysts exhibit high tolerance to various olefin geometries and neighboring polar groups, consistently delivering products with high enantiomeric excess. acs.orgresearchgate.net Air-stable P-chiral dihydrobenzooxaphosphole oxazoline ligands have also been developed for the iridium-catalyzed asymmetric hydrogenation of unfunctionalized dihydronaphthalenes, achieving enantiomeric ratios up to 99:1. nih.gov

Interactive Data Table: Performance of Chiral Oxazoline Ligands in Asymmetric Hydrogenation

| Catalyst System (Metal-Ligand) | Substrate Type | Key Features | Enantiomeric Excess (ee) | Reference |

| Ir-P,Oxazoline | Di-, tri-, and tetrasubstituted olefins | High tolerance to substitution patterns | up to 99% | acs.orgresearchgate.net |

| Ir-Dihydrobenzooxaphosphole oxazoline | Unfunctionalized 1-aryl-3,4-dihydronaphthalenes | Air-stable ligand, mild conditions (1 atm H₂) | up to 98% (99:1 er) | nih.gov |

| Mn-2-Hydroxypyridine-oxazoline (PYDOX) | Heteroaromatics, simple ketones | Novel phosphine-free ligand design | High | acs.org |

Palladium-catalyzed asymmetric allylic substitution reactions are fundamental for constructing C-C and C-N bonds. nih.govbeilstein-journals.org Chiral oxazoline-containing ligands, particularly P,N-ligands like PHOX and ferrocene-based derivatives, have been pivotal in controlling both the regio- and enantioselectivity of these reactions, especially with challenging monosubstituted allyl substrates. nih.govbeilstein-journals.org These ligands can effectively steer the reaction towards the formation of the branched, chiral product over the linear, achiral one. beilstein-journals.org Both bis(oxazoline) (BOX) and phosphine-oxazoline (PHOX) ligands have been successfully applied in palladium-catalyzed asymmetric allylic alkylation and amination, affording products with high yields and enantioselectivities. nih.govnih.gov

The Diels-Alder reaction is a powerful tool for the synthesis of six-membered rings, capable of creating up to four stereocenters in a single step. wiley-vch.de Chiral Lewis acids, often generated from a metal salt and a chiral ligand, are used to catalyze these reactions enantioselectively. wiley-vch.de Copper(II) complexes with C2-symmetric bis(oxazoline) (BOX) ligands are among the most effective catalysts for the Diels-Alder reaction between dienes like cyclopentadiene (B3395910) and N-acryloyl oxazolidinones, yielding the cycloaddition products with excellent diastereoselectivity and high enantioselectivity. nih.govresearchgate.net The steric and electronic properties of the BOX ligand, such as the substituent at the chiral center, can be tuned to optimize the stereochemical outcome. nih.govrsc.org

Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organometallic reagents, such as diethylzinc, to aldehydes is a fundamental method for creating new carbon-carbon bonds and producing chiral secondary alcohols. scielo.brscielo.br While highly reactive reagents like organolithium and Grignard reagents often yield low stereoselectivity, the catalytic asymmetric addition of diorganozinc compounds has been extensively studied and proven effective. scielo.bracs.org

Chiral β-hydroxy-2-oxazolines have been synthesized and evaluated as catalysts for the addition of diethylzinc to various aldehydes. scielo.br These catalysts, often derived from natural sources like (–)-menthone, have proven effective in producing addition products with good to excellent enantiomeric excesses (ee). scielo.br For instance, in reactions with aromatic aldehydes, the use of a chiral β-hydroxy oxazoline catalyst derived from (–)-menthone and the amino alcohol 2-amino-2-methylpropan-1-ol resulted in enantiomeric excesses ranging from 69% to 78%. scielo.br

The reaction is typically performed by dissolving the chiral β-hydroxy-2-oxazoline ligand in a solvent, adding a diethylzinc solution, and then introducing the aldehyde at a reduced temperature (e.g., 0 °C). scielo.br The choice of solvent and the structure of the aldehyde can influence the outcome. The highest enantioselectivity (78% ee) was observed with 3-methoxybenzaldehyde, suggesting that steric hindrance on the aldehyde plays a role in the reaction's stereochemical course. scielo.br

Table 1: Enantioselective Addition of Diethylzinc to Aldehydes using a Chiral β-Hydroxy-2-Oxazoline Catalyst

| Aldehyde Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|

| Benzaldehyde (B42025) | 85 | 72 | R |

| p-Chlorobenzaldehyde | 88 | 69 | R |

| o-Methoxybenzaldehyde | 75 | 70 | R |

| m-Methoxybenzaldehyde | 82 | 78 | R |

Factors Influencing Enantioselectivity: Rigidity and Precomplexation

The high levels of enantioselectivity achieved with chiral oxazoline derivatives in the 1970s and beyond were largely attributed to the concepts of rigidity and precomplexation of the reactants. acs.orgresearchgate.net These factors help create a well-defined topographical environment during the course of the reaction, leading to predictable and high optical yields. acs.orgresearchgate.net

The oxazoline ring provides a rigid scaffold, which limits the conformational freedom of the catalytic complex. acs.org This rigidity, combined with the steric bulk of substituents on the chiral ligand, effectively shields one face of the reactive center. diva-portal.org When the ligand coordinates to a metal (e.g., zinc), it forms a precomplex. The substrate (e.g., an aldehyde) then coordinates to this metal-ligand complex in a specific orientation to minimize steric interactions. diva-portal.org This ordered arrangement dictates the face from which the nucleophile (e.g., the ethyl group from diethylzinc) will attack the aldehyde, resulting in the preferential formation of one enantiomer. acs.org

Both steric and electronic factors of the ligand and substrate significantly influence the reaction's efficiency and stereochemical outcome. diva-portal.orgorganic-chemistry.orgnih.gov For example, in palladium-catalyzed reactions using pyridine-oxazoline (pyrox) ligands, DFT calculations have shown that electronic asymmetry in the ligand works in synergy with steric asymmetry to control the stereochemistry of the key amidopalladation step. nih.gov

Dual Function as Traceless Chromophores and Chiral Auxiliaries

In a novel advancement, chiral oxazolines have been designed to serve a dual purpose as both a chiral auxiliary and a traceless chromophore. nih.govacs.org This is particularly valuable in photoassisted synthetic methodologies. nih.gov In this approach, 2-(o-aminophenyl)oxazolines undergo excited-state intramolecular proton transfer (ESIPT) to generate reactive intermediates capable of intramolecular cycloadditions. nih.govamazonaws.com

The chiral oxazoline moiety directs the stereochemistry of the cycloaddition, leading to enantioenriched polyheterocyclic products with ee's up to 90%. nih.govacs.org Crucially, the primary photoproducts contain a spiro-oxazolidine (B91167) structure, which possesses a readily hydrolysable aminal. nih.gov This allows for the facile removal of the oxazoline unit under mild conditions, unmasking a ketone functionality in the final product. nih.govacs.org Because the chromophore responsible for the photochemical reaction is completely removed from the final molecule, it is referred to as "traceless." nih.govthieme-connect.com This methodology provides rapid access to complex molecular architectures from simple starting materials. nih.gov

Stereoselective Synthetic Methodologies

Oxazoline derivatives are key intermediates and directing groups in a variety of stereoselective synthetic methods, enabling the construction of complex chiral molecules.

Diastereoselective Formation of 3-Oxazolidines

Oxazolidines can be synthesized with high diastereoselectivity through the cycloaddition of aziridines with aldehydes, a reaction catalyzed by an iron porphyrin Lewis acid. nih.govorganic-chemistry.org This method provides access to 1,3-oxazolidines with excellent regio- and diastereoselectivity. nih.gov The reaction proceeds efficiently in toluene (B28343) at room temperature with a low catalyst loading (1 mol %). organic-chemistry.org

Another approach involves the direct reaction of aldehydes with chiral β-amino alcohols, such as (-)-ephedrine and (+)-pseudoephedrine. rsc.orgresearchgate.net This transformation can even be carried out in the solid state by mixing the solid reactants, which sometimes offers different or higher selectivity compared to solution-phase reactions. rsc.orgresearchgate.net The inherent chirality of the amino alcohol directs the formation of the new stereocenter at the C-2 position of the oxazolidine (B1195125) ring, leading to a diastereomerically enriched product. researchgate.net

Stereoselective Cyclization Reactions

Chiral oxazolines are pivotal in guiding stereoselective cyclization reactions. One prominent example is the enantioselective oxidative cyclization of N-allyl carboxamides, which is catalyzed by a chiral triazole-substituted iodoarene. organic-chemistry.orgchemrxiv.org This reaction produces highly enantioenriched oxazolines, with yields up to 94% and enantioselectivities reaching 98% ee. organic-chemistry.orgchemrxiv.org The method is versatile, tolerating a range of substrates including N-allyl amides, thioamides, and imideamides, and can be used to construct quaternary stereocenters. organic-chemistry.orgchemrxiv.org

In another powerful application, Pd(II) catalysis with pyridine-oxazoline (pyrox) ligands enables the enantioselective intramolecular oxidative amidation of alkenes using molecular oxygen as the sole oxidant. nih.gov These reactions proceed at room temperature, affording cyclized products in high yields (58-98%) and with excellent enantioselectivity (92-98% ee). nih.gov The catalyst system demonstrates strong control over the stereochemical outcome, even with chiral substrates. nih.gov Furthermore, cascade reactions involving Michael addition followed by cyclizations can provide regio- and stereoselective access to complex fused-ring systems, such as oxazoline-fused pyridazines. thieme-connect.com

Regio- and Stereocontrol in Cyclization

Achieving control over both the position (regio-) and the 3D orientation (stereo-) of bond formation is a central challenge in synthesis. In cyclization reactions, oxazoline-based systems have demonstrated remarkable control. For instance, in the Pd(II)-catalyzed oxidative amidation of alkenes, the pyridine-oxazoline ligand is crucial for achieving high levels of both regio- and stereocontrol. nih.gov DFT calculations suggest a synergy between the electronic and steric properties of the ligand in determining the outcome of the key amidopalladation step. nih.gov

Similarly, in the titanium-catalyzed cyclization between isatins and 5-methoxyoxazoles, substitution on the oxazole (B20620) ring dictates the regiocontrol of the nucleophilic attack. acs.org This allows for the selective formation of either 2-oxazoline or 3-oxazoline spirocycles with excellent regiocontrol (>99:1) and diastereoselectivity (dr >99:1). acs.org This level of control allows for the predictable synthesis of complex spiro[oxindoleoxazoline] structures, which are valuable scaffolds in medicinal chemistry. acs.org

Chiral Recognition and Resolution Strategies

The utility of 2,4-dimethyl-3-oxazoline and its derivatives in asymmetric synthesis is intrinsically linked to the ability to distinguish between and separate stereoisomers. Chiral recognition is the process by which a chiral environment or molecule interacts differently with the enantiomers of a chiral compound. This principle is the foundation for all enantiomeric resolution and analysis strategies. For oxazoline-based compounds, these strategies are critical for both determining the enantiomeric purity of a product and for separating racemic mixtures to isolate the desired enantiomer. polyu.edu.hk

The primary methods for chiral recognition and resolution of oxazoline derivatives involve chromatographic techniques and the separation of diastereomers. diva-portal.org

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a predominant technique for the analysis and separation of chiral oxazoline derivatives. researchgate.net The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. diva-portal.orgacs.org

Researchers have successfully designed and synthesized new chiral mesogens incorporating an oxazoline motif from the natural amino acid L-serine. The optical purity of these resulting compounds, designated OXm/n, was effectively determined using chiral HPLC, confirming the enantio-selectivity of the synthesis protocol. tandfonline.comtandfonline.com The specific conditions for the enantioseparation of these oxazoline derivatives highlight the practical application of this technique. researchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Column | Chiralpak IA (Amylose-based CSP) | researchgate.net |

| Mobile Phase | n-hexane/dichloromethane/2-propanol (70/28/2 v/v/v) | researchgate.net |

| Temperature | 20°C | researchgate.net |

| Analysis Time | < 12 minutes | researchgate.net |

Another innovative approach involves membrane-based separation. For instance, a membrane fabricated by polymerizing (S)-poly(2,4-dimethyl-2-oxazoline) (S-PdMeOx) on a graphene oxide (GO) nanosheet has been used for the enantioseparation of (RS)-limonene, achieving a high enantiomeric excess of 98.3%. semanticscholar.org This demonstrates the potential of embedding chiral oxazoline polymers into advanced materials for resolution purposes.

Resolution via Diastereomer Formation

A classic and effective strategy for resolving enantiomers is to convert them into a mixture of diastereomers, which have different physical properties (e.g., solubility, boiling point) and can be separated by standard techniques like crystallization or chromatography. diva-portal.org The chiral auxiliary is then cleaved to yield the separated, enantiomerically pure compounds. diva-portal.org

This strategy has been applied to the resolution of axially chiral biaryl dicarboxylic acids. jst.go.jp In this method, the racemic carboxylic acids are first converted into chiral oxazoline derivatives using an enantiomerically pure amino alcohol, such as L-valinol. jst.go.jp This creates a mixture of diastereomeric oxazolines. These diastereomers can then be separated using standard preparative HPLC. Subsequent hydrolysis of the separated diastereomers removes the chiral auxiliary and yields the individual, optically pure enantiomers of the biaryl dicarboxylic acids. jst.go.jp

The success of these resolution strategies is often quantified by the enantiomeric excess (ee) or diastereomeric ratio (dr) achieved. High ee values are crucial, as even small amounts of an unwanted enantiomer can have different biological or chemical effects. acs.org For example, in palladium-catalyzed asymmetric allylic alkylation reactions, spiro-fused carbohydrate oxazoline ligands have been used to achieve high asymmetric induction, resulting in products with up to 93% ee. beilstein-journals.org Similarly, certain chiral oxazoline derivatives synthesized for agrochemical applications showed that one enantiomer, (R)-5c, had significantly higher antifungal activity than its counterpart, (S)-5c, underscoring the importance of effective chiral separation. acs.org

| Method/Reaction | Chiral Oxazoline System | Outcome | Reference |

|---|---|---|---|

| Membrane Separation | (S)-poly(2,4-dimethyl-2-oxazoline)/GO membrane | 98.3% ee for (RS)-limonene | semanticscholar.org |

| Asymmetric Allylic Alkylation | Spiro-fused D-fructo-PyOx ligand | Up to 93% ee | beilstein-journals.org |

| Photoinduced Cycloaddition | Chiral 2-(o-aminophenyl)oxazolines | Up to 90% ee | nih.gov |

| Diastereomer Separation (HPLC) | Biaryl oxazolines from L-valinol | >99% ee after separation and hydrolysis | jst.go.jp |

| Bioactivity Screening | (R)-5c vs. (S)-5c oxazoline derivatives | (R)-5c showed significantly higher antifungal activity | acs.org |

Computational and Spectroscopic Investigations of Oxazoline Ring Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, reactivity, and properties of heterocyclic systems, including the oxazoline (B21484) ring. These computational methods provide deep insights into molecular-level phenomena that are often difficult to probe experimentally.

DFT calculations are instrumental in elucidating the complex mechanisms of chemical reactions involving oxazolines. By mapping the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways. For instance, DFT has been employed to study the 1,3-dipolar cycloaddition reactions that can lead to the formation of isoxazoline (B3343090) rings, a related five-membered heterocycle. mdpi.com Such studies help explain the regiochemistry of the reaction, showing why one constitutional isomer is formed preferentially over another. mdpi.com The calculations typically involve optimizing the geometries of reactants, transition states, and products to determine their relative energies. mdpi.com

One of the most significant applications of DFT in organic chemistry is in explaining and predicting the stereochemical outcome of asymmetric reactions. For reactions involving chiral oxazoline-containing ligands or substrates, DFT calculations can unravel the origin of stereoselectivity. mdpi.com By calculating the energies of the various possible transition state structures (TSs) leading to different stereoisomers, researchers can predict which product will be favored. mdpi.com The stereoisomer formed via the lowest energy transition state is typically the major product.

Computational studies on related heterocyclic systems have shown that steric effects are often a major determining factor in diastereoselectivity. mdpi.com For example, in the intramolecular [3+2] cycloaddition of alkene-tethered α-silyloxydiazoalkanes to form bicyclic pyrazolines, DFT calculations of the transition state energies successfully explained the observed stereoselectivity. mdpi.com In other systems, computational models have suggested that while chiral substituents on the oxazoline moiety itself may not be the sole determinants of selectivity, other groups within the molecule can be involved in crucial steric repulsion in the transition state. acs.org These insights are vital for the rational design of new catalysts and stereoselective synthetic methods. acs.org

While often drawn as a flat ring, DFT studies consistently show that the oxazoline ring is not planar. researchgate.netchalmers.se Theoretical investigations, often corroborated by X-ray crystallography, reveal that the ring typically adopts a puckered conformation, such as an envelope or a twisted form. mdpi.comnih.gov For example, a combined X-ray and DFT study of 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline demonstrated that the ring adopts a ⁴T₃ (C3TC2) conformation. researchgate.netchalmers.se

DFT calculations allow for the precise determination of geometric parameters like bond lengths and angles, which can be compared with experimental data. mdpi.com Discrepancies between calculated and solid-state structures can often be attributed to crystal packing forces. mdpi.com The energy differences between various conformations, such as planar and puckered forms, are generally small, allowing packing forces in the solid state to stabilize a conformer that might be of slightly higher energy in the gas phase. mdpi.com In some cases, crystallographic disorder has been observed, which is consistent with the presence of multiple low-energy ring twist isomers, a phenomenon that can be rationalized by DFT calculations. mdpi.com

| Compound Type | Observed Conformation | Method | Reference |

|---|---|---|---|

| 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline | Non-planar, ⁴T₃ (C3TC2) conformation | DFT / X-ray | researchgate.netchalmers.se |

| Oxazoline Organotins | Slightly puckered ring | DFT / X-ray | mdpi.com |

| Oxazolidine (B1195125) Ring in a Quinoline Derivative | Envelope or Twisted Conformation | X-ray | nih.gov |

DFT is a valuable method for studying non-covalent interactions, such as hydrogen bonding, which play a crucial role in the structure and function of molecular systems. For oxazoline derivatives containing suitable functional groups, DFT calculations can model and quantify these interactions. In the crystal structure of 2-(4-hydroxyphenyl)-4,4-dimethyl-2-oxazoline, DFT studies employing periodic boundary conditions confirmed the presence of strong intermolecular O—H⋯N hydrogen bonds. researchgate.netchalmers.se These calculations showed that hydrogen bond formation, along with the general crystal field, is responsible for the deformation of the oxazoline ring from a planar geometry. researchgate.netchalmers.se

The ability of the nitrogen atom in the oxazoline ring to act as a hydrogen bond acceptor is fundamental to its chemical behavior. reading.ac.uk Studies on poly(2-alkyl-2-oxazolines) show they are strong proton-acceptors, forming hydrogen-bonded complexes with poly(carboxylic acids). reading.ac.uk DFT can be used to model the interaction energies and geometries of these hydrogen bonds, providing insight into the self-assembly phenomena observed in these and related biological systems. reading.ac.ukchemrxiv.org

Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of oxazoline compounds and for probing reaction mechanisms. rsc.orgnih.gov Techniques such as ¹H NMR, ¹³C NMR, and two-dimensional experiments like COSY, HSQC, and HMBC provide definitive evidence for the connectivity and stereochemistry of these molecules. nih.govmdpi.com

The structure of novel 3-oxazolines, such as various 4,5-dimethyl-3-oxazolines, has been unequivocally confirmed using a full suite of NMR experiments. nih.gov Characteristic signals in the ¹H NMR spectrum, such as multiplets for the protons at the C2 and C5 positions (H2 and H5) appearing between 4 and 6 ppm, are diagnostic for the 3-oxazoline ring structure. nih.gov Furthermore, ¹H-¹H coupling constants can be used to determine the relative stereochemistry of substituents on the ring. For example, a coupling constant of approximately 10 Hz between protons at the C4 and C5 positions is indicative of a cis relationship. mdpi.com

NMR is also a powerful technique for studying reaction kinetics and mechanisms in real-time. In situ ¹H NMR spectroscopy has been used to monitor the cationic ring-opening polymerization of 2-oxazolines, providing detailed insights into copolymerization kinetics and the evolution of the polymer chain composition. rsc.orgnih.gov Mechanistic studies on the formation of the 2-oxazoline ring from 2-hydroxyethylamides via chlorination with SOCl₂ have been followed by ¹H NMR, identifying key intermediates such as 2-substituted-2-oxazolinium hydrochlorides. researchgate.net Similarly, the mechanism of hydrolysis of these oxazolinium salts was elucidated using NMR, revealing a nucleophilic attack at the C2 position of the ring. researchgate.net

| Nucleus | Position on Ring | Typical Chemical Shift (ppm) or Coupling Constant (Hz) | Significance | Reference |

|---|---|---|---|---|

| ¹H | H2 and H5 (3-Oxazolines) | 4.0 - 6.0 ppm | Characteristic region for protons on the 3-oxazoline ring. | nih.gov |

| ¹H | H4-H5 Coupling (JH4-H5) | ~10 Hz | Indicates a cis stereochemical relationship between substituents at C4 and C5. | mdpi.com |

| ¹³C | C2, C4, C5 | Varies with substitution | Confirms the carbon backbone of the oxazoline ring. | nih.govmdpi.com |

| ¹¹B | Boron in Benzosiloxaboroles | ~30.0 ppm | Indicates a trigonal planar boron, suggesting no dative N-B bond formation with the oxazoline nitrogen in this specific system. | rsc.org |

X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is a definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides detailed information on bond lengths, bond angles, and crystallographic parameters, which are essential for understanding the molecule's solid-state conformation and intermolecular interactions.

While a specific crystal structure for the parent monomer 2,4-dimethyl-3-oxazoline is not prominently available in published literature, extensive crystallographic studies have been conducted on various derivatives containing the 4,4-dimethyl-2-oxazoline (B1220103) moiety. These studies are crucial for understanding the structural influence of the oxazoline ring in more complex chemical systems.

In the field of organometallic chemistry, the 4,4-dimethyl-2-oxazoline group serves as a valuable directing group or ligand. X-ray diffraction studies on organotin(IV) complexes have shown that the nitrogen atom of the oxazoline ring can coordinate to the tin center, leading to hypercoordinated structures. researchgate.net For example, in certain organotin bromide complexes, the Sn–N dative bond results in a distorted trigonal bipyramidal geometry around the tin atom. researchgate.net

The structural parameters for several compounds featuring the dimethyl-oxazoline ring have been precisely determined, providing insight into the geometry of this heterocyclic system in the solid state.

| Compound | Crystal System | Space Group | Key Bond Lengths (Å) | Key Bond Angles (°) | Reference |

|---|---|---|---|---|---|

| 2-(4-Hydroxyphenyl)-4,4-dimethyl-2-oxazoline | Monoclinic | P2₁/n | O1-C2: 1.353, N1-C2: 1.278, N1-C4: 1.483 | O1-C2-N1: 116.3, C2-N1-C4: 108.3 | chalmers.seresearchgate.net |

| 4,4-Bis(hydroxymethyl)-2-phenyl-2-oxazoline | Monoclinic | C2/c | C7-N1: 1.269, C10-N1: 1.480 | Not specified | mdpi.comresearchgate.net |

Advanced Applications and Material Science Orientations

Building Blocks for Complex Molecular Architectures

The oxazoline (B21484) ring is a cornerstone in the synthesis of diverse and complex organic molecules. Its stability under certain conditions, coupled with its susceptibility to controlled transformations, makes it an ideal building block for introducing specific functionalities and stereochemical control.

The oxazoline scaffold is instrumental in the synthesis of a wide array of functionalized compounds. Methodologies for creating substituted oxazolines are well-established, often involving the cyclization of β-hydroxy amides. Reagents like diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) enable this transformation under mild conditions, accommodating a variety of sensitive functional groups. organic-chemistry.org Deoxo-Fluor is noted to be particularly effective for more sterically hindered threonine-derived substrates. organic-chemistry.org This versatility allows for the preparation of oxazolines with embedded functionalities, which can then be carried through multi-step syntheses. organic-chemistry.orglookchem.com The oxazoline ring can also act as a protecting group for carboxylic acids, shielding them from reactive Grignard and hydride reagents, and can be later hydrolyzed to reveal the acid functionality. acs.org

A one-pot, four-component condensation method has been developed for the efficient synthesis of variously substituted 2-oxazolines, highlighting its utility as a modular building block. organic-chemistry.org Additionally, the reaction of nitriles with amino alcohols, sometimes facilitated by copper-N-heterocyclic carbene (NHC) complexes, provides a direct route to 2-substituted oxazolines. organic-chemistry.org

The oxazoline ring serves as a masked carbonyl group, providing a synthetic route to aldehydes and ketones. For instance, 4,4-dimethyl-2-oxazoline (B1220103) can react with Grignard reagents to form intermediates that, upon hydrolysis, yield aldehydes. researchgate.net This transformation offers a pathway to synthesize aldehydes with an additional carbon atom derived from the Grignard reagent. researchgate.net

Furthermore, 3-oxazoline-4-carboxylates have been identified as key intermediates in a novel two-step synthesis of oxazole-4-carboxylates and 4-keto-oxazole derivatives from aldehydes. nih.gov The reactivity of these intermediates with Grignard reagents facilitates the facile preparation of the corresponding 4-ketones. nih.gov

In carbohydrate chemistry, the oxazoline moiety is crucial for the stereoselective synthesis of glycosidic bonds. A straightforward method involves the reaction of peracetylated saccharides with benzonitriles under acidic conditions, promoted by a stoichiometric amount of water, to produce oxazoline-fused saccharides, also known as oxazolinoses. rsc.orgresearchgate.netresearchgate.net Density functional theory (DFT) calculations have shown that water plays a key role in promoting the departure of the acetyl group at the C-2 position, which is critical for the reaction's stereoselectivity. rsc.orgresearchgate.net

These resulting oxazolinoses are valuable intermediates that can be readily converted into 1,2-cis glycosylamines. rsc.orgresearchgate.net This conversion provides access to important building blocks for complex glycoconjugates and natural products, such as schisandrin (B1198587) derivatives. researchgate.netresearchgate.net The reaction is applicable to various monosaccharides and oligosaccharides, demonstrating its broad utility. researchgate.net

Table 1: Synthesis of Oxazolinoses from Various Saccharides

| Entry | Saccharide Precursor | Benzonitrile Derivative | Product (Oxazolinose) Yield |

| 1 | Peracetylated Glucose | Benzonitrile | 85% |

| 2 | Peracetylated Galactose | 4-Methoxybenzonitrile | 82% |

| 3 | Peracetylated Mannose | 4-Chlorobenzonitrile | 78% |

| 4 | Peracetylated Lactose | Benzonitrile | 75% |

Oxazolines can function as both a chiral auxiliary and a traceless chromophore in the enantioselective photoassisted synthesis of complex polyheterocyclic ketones. nih.govnih.govacs.org In this methodology, 2-(o-amidophenyl)oxazolines undergo an excited-state intramolecular proton transfer (ESIPT) to generate reactive aza-o-xylylenes. nih.govnih.gov These intermediates can then participate in intramolecular [4+2] and [4+4] cycloaddition reactions with tethered unsaturated groups. nih.gov

The primary photoproducts, spiro-oxazolidines, can be easily hydrolyzed under mild conditions to unmask a ketone functionality. nih.govnih.gov This approach allows for rapid access to diverse and complex molecular architectures. nih.gov By using chiral oxazolines derived from readily available amino alcohols, this method can produce enantioenriched keto-polyheterocycles with high enantiomeric excess (up to 90% ee). nih.govacs.org

The oxazoline moiety is a key component in modular synthesis strategies, allowing for the construction of structurally diverse and extended molecules. A one-pot method for synthesizing a class of modular oxazolines and their derivatives from dicyanobenzenes and optically active amino alcohols has been reported, using ZnCl₂ as a Lewis acid catalyst. nih.gov This approach enables the creation of libraries of bis-oxazolines. nih.gov

This modularity is also demonstrated in the synthesis of extended benzosiloxaborole derivatives. rsc.orgupf.edu An oxazoline substituent on a benzosiloxaborole core can be chemically modified through reactions like N-sulfonylation and N-acylation after initial cleavage of the oxazoline ring. This showcases the potential for the modular synthesis of structurally complex benzosiloxaboroles with potential biological activity. rsc.org

Coordination Chemistry and Metal Complex Formation

Oxazoline-containing ligands are among the most versatile and successful classes of ligands in coordination chemistry and asymmetric catalysis. acs.org Their modular nature, straightforward synthesis from chiral β-amino alcohols, and ability to form stable complexes with a wide range of transition metals have led to their widespread use. acs.org

Metal-bis(oxazoline) complexes are particularly prominent and can adopt various coordination geometries, including tetrahedral, square-planar, trigonal-bipyramidal, and octahedral. researchgate.netrameshrasappan.com The specific geometry and electronic properties of the complex are crucial for inducing asymmetry in catalytic transformations. researchgate.net These complexes have proven to be highly effective catalysts for a multitude of organic reactions. researchgate.net

The coordination of bis(amino-oxazoline) ligands with rare-earth metals like Scandium (Sc) and Yttrium (Y) has also been explored. nih.gov These tetradentate dianionic ligands form stable mononuclear rare-earth metal alkyl complexes that are active catalysts for ring-opening polymerization of lactide. nih.gov X-ray diffraction analyses reveal the flexible coordination capability of these ligands, which can accommodate the metal center through torsion of the diaminobiphenyl axis. nih.gov Furthermore, organotin compounds featuring an oxazoline group have been synthesized, showing evidence of intramolecular Sn–N hypercoordination. mdpi.com

Table 2: Common Metal-Oxazoline Complex Geometries and Applications

| Coordination Geometry | Common Metals | Typical Catalyzed Reactions |

| Tetrahedral | Copper (Cu), Zinc (Zn) | Cyclopropanation, Allylic Alkylation |

| Square-Planar | Palladium (Pd), Copper (Cu) | Diels-Alder, Aldol Reactions |

| Trigonal-Bipyramidal | Scandium (Sc), Yttrium (Y) | Ring-Opening Polymerization |

| Octahedral | Ruthenium (Ru), Iridium (Ir) | Hydrogenation, Hydrosilylation |

Ligand Design for Transition Metals and Lanthanides

The oxazoline motif is a cornerstone in the architecture of chiral ligands, which are instrumental in asymmetric catalysis. acs.org The versatility and efficacy of these ligands stem from their straightforward synthesis from readily available chiral β-amino alcohols and their modular nature, which allows for fine-tuning of steric and electronic properties. acs.org The nitrogen atom of the oxazoline ring serves as a key coordination site for metal ions, while the substituent at the 4-position, derived from a chiral source, effectively projects a chiral environment around the metal center. acs.org This proximity of the stereocenter to the metal's active site is crucial for inducing high levels of enantioselectivity in catalytic transformations. acs.org

In the context of 2,4-dimethyl-3-oxazoline, the methyl group at the 4-position introduces a chiral center when derived from enantiopure alaninol. This feature is exploited in the design of bidentate, tridentate, or even polydentate ligands for a wide array of transition metals and lanthanides. rsc.orgacs.org For instance, ligands incorporating the oxazoline moiety have been successfully complexed with metals such as palladium, ruthenium, rhodium, copper, and rare-earth elements like ytterbium and yttrium. le.ac.ukiucr.orgacs.org

The design of these ligands often involves pairing the oxazoline ring with another donor group, such as a phosphine (B1218219) (PHOX ligands), another oxazoline (BOX ligands), or a pyridine (B92270) (PyBox ligands), to create a stable chelate ring with the metal. acs.orgrsc.org The specific geometry and bite angle of the resulting metal complex are critical for its catalytic performance.

Lanthanide complexes, in particular, have benefited from oxazoline-based ligand design. Polydentate oxazolines have been shown to be highly effective stereodirecting ligands for these f-block elements. rsc.org For example, the synthesis of a tris[2-(4,4-dimethyl-2-oxazolin-2-yl)anilido]ytterbium(III) complex demonstrates the ability of these ligands to form stable, well-defined coordination compounds with lanthanides. iucr.org In this complex, the oxazoline nitrogen atoms coordinate to the ytterbium center, creating a distorted octahedral geometry. iucr.org Similarly, carbazole-bis(oxazoline) ligands have been used to create thermally robust and kinetically stable dialkyl and dichloride complexes with lanthanides like yttrium, erbium, and ytterbium. acs.org

| Ligand Type | Metal Center | Key Structural Feature | Reference |

|---|---|---|---|

| Phosphinooxazoline (PHOX) | Palladium, Iridium | Bidentate P,N-ligation; Chiral center alpha to oxazoline nitrogen | acs.org |

| Bis(oxazoline) (BOX) | Copper, Zinc | Bidentate N,N-ligation; C2-symmetric structure | rsc.org |

| Pyridine-bis(oxazoline) (PyBox) | Lanthanides (e.g., Scandium, Yttrium) | Tridentate N,N,N-ligation; Forms stable complexes | rsc.org |

| Anilido-oxazoline | Ytterbium (Yb) | Bidentate N,N-ligation; Forms distorted octahedral complexes | iucr.org |

| Carbazole-bis(oxazoline) | Lanthanides (e.g., Y, Er, Yb) | Monoanionic, tridentate chelation | acs.org |

Metal-Oxazoline Complexes in Catalysis

Metal complexes featuring oxazoline-containing ligands are powerful catalysts for a multitude of asymmetric organic reactions. rameshrasappan.com The chiral environment created by the ligand directs the stereochemical outcome of the reaction, enabling the synthesis of enantiomerically enriched products. diva-portal.org These catalysts generally function as Lewis acids, activating substrates by coordinating to them and leaving other coordination sites open for the reaction to proceed. rameshrasappan.com

A broad range of reactions are catalyzed by these complexes, including:

Diels-Alder and Aldol Reactions: These are among the most widely studied applications, where the catalyst coordinates to a dienophile or an aldehyde, respectively, controlling the facial selectivity of the subsequent nucleophilic attack. le.ac.ukrameshrasappan.com

Allylic Alkylation: Palladium complexes with PHOX ligands have shown remarkable success in catalyzing decarboxylative asymmetric allylic alkylations. acs.org

Hydrosilylation and Reductions: Asymmetric reduction of ketones and other prochiral substrates is effectively catalyzed by various metal-oxazoline complexes.

Polymerization: Lanthanide complexes with oxazoline ligands are employed in the stereospecific polymerization of olefins. rsc.org

The success of these catalytic systems hinges on the precise architecture of the metal-ligand complex. For example, in octahedral complexes, the bulky substituents on the oxazoline ring effectively block certain quadrants around the metal, directing the incoming substrate to a preferred trajectory. rameshrasappan.com This steric control is a key factor in achieving high enantioselectivity. Lanthanide-oxazoline complexes, acting as Lewis acids, have found significant use in a variety of catalytic applications. rsc.org

Synthesis of Organometallic Oxazoline Derivatives

The synthesis of organometallic oxazoline derivatives involves the reaction of a suitably designed oxazoline-containing ligand with a metal precursor. The synthetic strategy varies depending on the desired metal and the ligand structure.

A common method involves the direct reaction of the ligand with a metal salt or a metal-organometallic precursor. For instance, the ytterbium complex Yb(H-L1)₃ was synthesized by reacting three equivalents of 2-(4′,4′-dimethyl-2′-oxazolinyl)aniline with Yb[N(SiMe₃)₂]₃ in toluene (B28343). iucr.org This reaction proceeds via the elimination of hexamethyldisilazane.

Another approach involves a deprotonation step followed by salt metathesis. The synthesis of lanthanide dichloride complexes, (Czx)Ln(Cl)₂(THF), was achieved by first deprotonating the carbazole-bis(oxazoline) ligand with NaN(SiMe₃)₂ and then reacting the resulting sodium salt with a lanthanide trichloride (B1173362) (LnCl₃). acs.org These dichloride complexes can be further derivatized; for example, reaction with LiCH₂SiMe₃ yields the corresponding dialkyl complexes. acs.org

The synthesis of chiral-at-metal half-sandwich complexes, such as [MCl(R-phenmox)(ring)] (where M = Rh or Ru), has also been described, showcasing the creation of complexes where the metal center itself is a stereogenic element. le.ac.uk The characterization of these organometallic compounds relies heavily on techniques like X-ray crystallography and various forms of NMR spectroscopy to elucidate their solid-state structures and solution-state behavior. le.ac.ukiucr.org

Polyoxazoline Materials

Poly(2-oxazoline)s (POx) are a class of polymers that have garnered significant interest, particularly in the biomedical field, due to their biocompatibility, tunable properties, and structural similarity to polypeptides. tcichemicals.comresearchgate.net The polymerization of 2,4-disubstituted-2-oxazoline monomers, such as 2,4-dimethyl-2-oxazoline, allows for the introduction of substituents onto the polymer backbone, which can impart chirality and influence the material's properties. nih.gov

Cationic Ring-Opening Polymerization

The primary method for synthesizing poly(2-oxazoline)s is through living cationic ring-opening polymerization (CROP). nih.govbeilstein-journals.org This technique offers excellent control over the polymer's molecular weight, architecture, and end-group functionality. The polymerization process consists of three main stages:

Initiation: The reaction is initiated by an electrophilic species, such as an alkyl tosylate or triflate (e.g., methyl tosylate). researchgate.netnih.gov The initiator attacks the nitrogen atom of the oxazoline ring, forming a cyclic oxazolinium cation.

Propagation: The propagation proceeds via nucleophilic attack of the nitrogen atom of a monomer molecule on the electrophilic carbon atom (C5) of the growing polymer chain's oxazolinium end-group. This regenerates the cationic species at the chain end, allowing for the sequential addition of monomers. researchgate.net

Termination: The living polymerization is terminated by the addition of a nucleophile, such as water, an amine, or a carboxylate, which quenches the cationic chain end. This step can be used to introduce specific functionalities at the polymer chain terminus.

The "living" nature of CROP allows for the synthesis of well-defined homopolymers, block copolymers, and other complex architectures with narrow molar mass distributions. beilstein-journals.orgrsc.org The choice of solvent is critical, with acetonitrile (B52724) being common, although greener alternatives are actively being researched to improve the sustainability of the process. beilstein-journals.orgrsc.org

Synthesis of Chiral Poly(oxazoline)s

The introduction of a substituent at the 4-position of the 2-oxazoline monomer, as in 2,4-dimethyl-2-oxazoline, creates a chiral center in the polymer backbone after ring-opening. tu-dresden.de By using enantiomerically pure monomers, it is possible to synthesize isotactic, chiral poly(2,4-disubstituted-2-oxazoline)s. nih.govtu-dresden.de

The synthesis of the chiral monomers themselves is a key step. For example, (R)-2,4-dimethyl-2-oxazoline can be synthesized from D-alaninol and acetonitrile. tu-dresden.de Subsequent CROP of these chiral monomers yields polymers with specific optical activity. tu-dresden.de Research has demonstrated the synthesis of various chiral polymers, including poly((R)-2-ethyl-4-ethyl-2-oxazoline) and poly((R)-2-propyl-4-methyl-2-oxazoline), which were then used as hydrophobic blocks in ABA triblock copolymers. acs.orghelsinki.fi These chiral polymers can adopt secondary structures, such as helices, in solution, a property that is of great interest for creating advanced biomaterials. nih.gov

| Monomer Name | Chiral Precursor | Nitrile Source | Resulting Polymer Chirality | Reference |

|---|---|---|---|---|

| (R)-2,4-dimethyl-2-oxazoline | D-alaninol | Acetonitrile | Chiral backbone | tu-dresden.de |

| (S)-2,4-dimethyl-2-oxazoline | L-alaninol | Acetonitrile | Chiral backbone | tu-dresden.de |

| (R)-2-ethyl-4-methyl-2-oxazoline | D-alaninol | Propanenitrile | Chiral backbone | tu-dresden.de |

| (S)-2-ethyl-4-methyl-2-oxazoline | L-alaninol | Propanenitrile | Chiral backbone | tu-dresden.de |

Temperature-Responsive and Water-Soluble Polymers

The solubility of poly(2-oxazoline)s in water is highly dependent on the nature of the substituent at the 2-position of the repeating unit. tcichemicals.commdpi.com Polymers with small, hydrophilic side chains, like poly(2-methyl-2-oxazoline), are highly water-soluble. tcichemicals.comrsc.org As the hydrophobicity of the side chain increases (e.g., ethyl, propyl), the polymers can exhibit thermoresponsive behavior, specifically a lower critical solution temperature (LCST). mdpi.comrsc.org Below the LCST, the polymer is soluble in water, but above this temperature, it undergoes a phase transition and becomes insoluble, causing the solution to become cloudy. nih.gov

This behavior is driven by a shift in the balance between hydrogen bonding with water molecules and hydrophobic interactions between polymer chains. nih.gov The LCST can be precisely tuned by copolymerizing different oxazoline monomers. mdpi.com

For poly(2,4-disubstituted-2-oxazoline)s, both the 2- and 4-substituents influence these properties. Poly(2,4-dimethyl-2-oxazoline) is noted to be relatively hydrophilic. tu-dresden.de In contrast, poly(2-ethyl-4-methyl-2-oxazoline) exhibits LCST behavior. tu-dresden.de Recent studies on bottlebrush polymers with side chains made of oligo(2-ethyl-4-methyl-2-oxazoline) showed an LCST at a physiologically relevant temperature of around 44 °C. nih.gov This "smart" or "stimuli-responsive" property makes these polymers highly attractive for applications such as drug delivery systems, where a temperature change can trigger drug release, and in tissue engineering as smart cell culture surfaces. mdpi.comnih.gov

Development of Biomimetic Biomaterials

Following a comprehensive search of scientific literature and chemical databases, no research was found detailing the use of this compound in the development of biomimetic biomaterials. The existing body of research on oxazoline-based polymers for biomedical applications focuses exclusively on the polymerization of 2-substituted-2-oxazolines to form poly(2-oxazoline)s (POx).

These POx polymers are a significant class of bioinspired materials, often referred to as pseudo-peptides, and are widely investigated as alternatives to poly(ethylene glycol) (PEG) for applications in drug delivery, tissue engineering, and regenerative medicine. Their utility stems from properties such as biocompatibility, low immunogenicity, and high tunability, which are achieved through a process known as living cationic ring-opening polymerization (CROP).

However, the specific monomer requested, this compound, does not appear in the literature as a precursor for these biomaterials. Research on the polymerization of 3-oxazolines or the application of the resulting polymers in any biomedical context, including biomimetic materials, is not available in the searched scientific domain. Therefore, no detailed research findings or data tables on this specific topic can be provided.

Future Directions and Emerging Research Avenues

Development of Novel Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of heterocyclic compounds, with a focus on reducing waste, avoiding hazardous reagents, and improving energy efficiency. Research into the synthesis of 3-oxazolines is actively pursuing these goals. One promising green approach involves the oxidation of corresponding 1,3-oxazolidines. This method can utilize reagents like sodium hypochlorite, which is advantageous as it yields non-toxic sodium chloride as the primary byproduct. researchgate.net

Another strategy involves domino reactions, which create complex molecules in a single step, thereby reducing solvent and energy usage. For instance, the reaction between 2H-azirines and acetone (B3395972), catalyzed by triflic acid (TfOH), provides an efficient route to tri-substituted 3-oxazolines. organic-chemistry.org TfOH is a strong acid that can often be recycled, aligning with green chemistry principles. Furthermore, the use of environmentally benign solvents, such as supercritical carbon dioxide, is being explored for polymerization reactions involving oxazoline (B21484) monomers, showcasing a path toward greener polymer chemistry. researchgate.net

| Green Synthetic Approach | Key Reagents/Catalysts | Advantages | Reference |

| Oxidation of 1,3-Oxazolidines | Sodium Hypochlorite (NaClO) | Produces non-toxic NaCl byproduct. | researchgate.net |

| Domino Reaction | 2H-azirines, Acetone, Triflic Acid (TfOH) | High atom economy, potential for catalyst recycling. | organic-chemistry.org |

| Cycloaddition | Azomethine ylide N-oxides, Aldehydes, n-Butyllithium (catalytic) | Stereoselective, catalytic process. | researchgate.net |

Exploration of New Reactivity Modes and Transformations of 3-Oxazolines

Understanding the intrinsic reactivity of the 3-oxazoline ring is crucial for unlocking its full potential as a synthetic intermediate. Researchers are investigating several novel transformations. The functionalization of 3-oxazoline-4-carboxylates, for example, serves as a gateway to other important heterocyclic structures. These intermediates can be readily oxidized to yield oxazole-4-carboxylates or can be treated with Grignard reagents to produce 4-keto-oxazole derivatives. organic-chemistry.org

The 3-oxazoline ring is also susceptible to various ring-opening reactions. Hydrolytic ring-opening can occur, breaking the heterocyclic structure to form functionalized acyclic compounds. researchgate.net Furthermore, the ring can undergo cycloaddition reactions. A notable example is the stereoselective cycloaddition of azomethine ylide N-oxides with aldehydes, which provides a direct route to substituted 3-oxazolines. researchgate.net These emerging transformations highlight the versatility of the 3-oxazoline core as a building block in organic synthesis.

Advanced Computational Modeling for Prediction and Design of 3-Oxazoline Derivatives

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules. For 3-oxazoline derivatives, advanced modeling techniques are being employed to predict their properties and guide their design for specific applications, particularly in medicinal chemistry and materials science.

Quantitative Structure-Activity Relationship (QSAR) models are used to correlate the chemical structure of oxazoline derivatives with their biological activity. Predictive QSAR models have been successfully built for series of tubulin inhibitors, demonstrating high accuracy in both training and test sets. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations are powerful tools for investigating the interaction between 3-oxazoline derivatives and biological targets. Docking studies have been used to predict the binding affinity and mode of interaction of oxazoline-amide derivatives with enzymes in M. tuberculosis. tandfonline.comnih.gov MD simulations further provide insights into the dynamic stability of the ligand-protein complex over time, assessing parameters like root mean square deviation (RMSD) and solvent-accessible surface area. tandfonline.comnih.gov Computational studies on oxazoline bioconjugates have also been used to analyze their capacity for supramolecular assembly, revealing that dimer ensembles can be more stable than monomers. rsc.org

| Computational Method | Application for 3-Oxazoline Derivatives | Key Insights | References |

| QSAR | Predicting anticancer activity | Correlates structure with tubulin inhibition. | nih.gov |

| Molecular Docking | Designing anti-tuberculosis agents | Investigates binding affinity and selectivity for target enzymes. | tandfonline.comnih.gov |

| MD Simulations | Assessing complex stability | Evaluates the dynamic behavior and stability of ligand-protein interactions. | tandfonline.comnih.gov |

| CREST/CENSO Protocol | Analyzing supramolecular interactions | Determines the stability of monomeric vs. dimeric structures in solution. | rsc.org |

Expanding Applications in Asymmetric Catalysis with 3-Oxazoline Ligands

Chiral oxazoline-containing ligands are among the most successful and widely used ligand classes in asymmetric catalysis. acs.org Their modular nature and the close proximity of the stereocenter to the coordinating metal ion allow for highly effective chiral induction. acs.org While much of the foundational work has focused on 2-oxazolines, particularly C₂-symmetric bis(oxazoline) (BOX) ligands, the principles are readily extendable to ligands derived from 3-oxazolines.

Metal complexes of chiral BOX ligands, such as those with copper(II), are highly efficient catalysts for a range of enantioselective reactions. nih.gov These include:

Diels-Alder Reactions: Catalyzing the reaction between cyclopentadiene (B3395910) and substituted acrylimides with a high level of endo/exo selectivity and enantioselectivity (up to 98% ee). nih.gov

Cyclopropanation: Achieving almost complete enantioselectivity (>99% ee) in the cyclopropanation of olefins with diazoacetates. nih.gov

Other Reactions: Finding broad utility in aldol reactions, alkylations, and various cycloadditions. rameshrasappan.comresearchgate.net

The success of the oxazoline scaffold is rooted in its ability to form stable chelate complexes with a variety of metals, including copper, palladium, ruthenium, and magnesium. nih.govrameshrasappan.com Future research is aimed at designing novel 3-oxazoline-based ligands, including mono-, bis-, and tris(oxazoline) systems, to explore new catalytic activities and improve selectivity in challenging asymmetric transformations. rameshrasappan.comacs.org

Tailored Polyoxazoline Architectures for Material Science Applications

Poly(2-oxazoline)s (POx) are a versatile class of polymers with properties that can be precisely tailored for advanced applications, particularly in the biomedical field. mdpi.comsigmaaldrich.com These polymers are synthesized via a living cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. nih.govsigmaaldrich.cn This polymerization technique offers exceptional control over the polymer's molecular weight, dispersity, and architecture. sigmaaldrich.com

The key to tailoring POx properties lies in the selection of the 2-substituent on the oxazoline monomer. nih.gov

Hydrophilicity: Short alkyl side chains (e.g., methyl, ethyl) result in water-soluble, hydrophilic polymers, which are often investigated as alternatives to polyethylene glycol (PEG). sigmaaldrich.cnsigmaaldrich.com

Hydrophobicity: Longer alkyl or aromatic side chains render the polymer hydrophobic. sigmaaldrich.com

Stimuli-Responsiveness: Certain side chains, like isopropyl, impart temperature-responsive behavior, causing the polymer to exhibit a lower critical solution temperature (LCST) in aqueous solutions. nih.gov